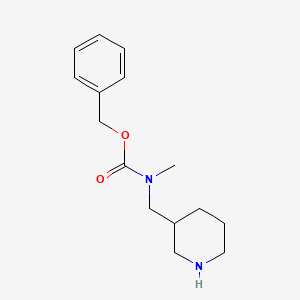

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Description

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a piperidine-based carbamate derivative characterized by a benzyl ester group and a methyl substitution on the piperidin-3-ylmethyl backbone. This compound is listed in chemical catalogs as a specialty chemical with applications in pharmaceutical and agrochemical research .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMODLRUMOADCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Deprotection Strategy

The most widely reported method involves a three-step sequence:

-

Synthesis of Piperidin-3-Ylmethyl Intermediate : Piperidine derivatives are functionalized at the 3-position via reductive amination or nucleophilic substitution. For example, 3-(aminomethyl)piperidine is reacted with methyl chloroformate in the presence of triethylamine to yield the methyl carbamate intermediate.

-

Benzyl Ester Formation : The intermediate is esterified using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours, achieving yields of 78–84%.

-

Deprotection (if applicable) : tert-Butyl-protected precursors are treated with hydrogen chloride in dioxane (4.0 M, 0°C) to remove protecting groups, followed by trituration with ether.

Key Reaction :

Coupling Reagent-Mediated Synthesis

Alternative routes employ coupling agents for enhanced stereoselectivity:

-

HOBt/HBTU Activation : Carboxylic acid intermediates (e.g., 4-carboxybenzaldehyde derivatives) are activated with hydroxybenzotriazole (HOBt) and HBTU, then coupled with piperidin-3-ylmethylamine. Subsequent esterification with benzyl alcohol in acidic media yields the target compound.

-

Reductive Amination : 4-Carboxybenzaldehyde undergoes reductive amination with rac-3-hydroxypiperidine using NaBH₃CN, followed by benzyl esterification.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

Optimal Solvents : Dichloromethane (DCM) and 1,4-dioxane are preferred for deprotection steps due to their compatibility with HCl gas. DMF enhances coupling efficiency in esterification reactions.

-

Temperature Control : Deprotection at 0°C minimizes side reactions (e.g., carbamate hydrolysis), while coupling reactions proceed optimally at 50°C.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : Reverse-phase C18 column (gradient: 10–90% MeCN/H₂O over 20 min) confirms purity >98%.

-

Chiral Analysis : Chiralpak AD-H column resolves enantiomers (ee >99%) when applicable.

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of the benzyl ester and carbamate groups. Conditions dictate the cleavage site and products.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl in dioxane), the benzyl ester undergoes cleavage, yielding the corresponding carboxylic acid and benzyl alcohol. This method is commonly used for deprotection in synthetic workflows :

| Reagents/Conditions | Temperature | Time | Yield | Products |

|---|---|---|---|---|

| 4.0 N HCl in dioxane | 0°C | 80 min | 84% | Carboxylic acid hydrochloride salt |

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

In alkaline media (e.g., NaOH), both the carbamate and ester groups may hydrolyze. The carbamate typically resists hydrolysis under mild conditions but degrades at elevated temperatures :

| Reagents/Conditions | Temperature | Time | Products |

|---|---|---|---|

| 1 M NaOH in H₂O/EtOH | 80°C | 6 hr | Piperidine-3-ylmethyl-methylamine, CO₂, benzyl alcohol |

Substitution Reactions

The benzyl ester group participates in nucleophilic substitutions, enabling derivatization.

Nucleophilic Acyl Substitution

Nucleophiles (e.g., amines, thiols) displace the benzyloxy group under basic conditions :

| Reagents/Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| Benzyl chloroformate, Et₃N, CH₂Cl₂ | Aniline | Methyl-piperidin-3-ylmethyl-carbamic acid anilide | 72% |

Application : Used to synthesize urea derivatives or introduce pharmacophores.

Aminolysis and Related Transformations

Carbamates react with amines to form ureas, a key reaction in prodrug design :

| Reagents/Conditions | Amine | Product | Yield |

|---|---|---|---|

| Ethylenediamine, DMF, 60°C | Ethylamine | Methyl-piperidin-3-ylmethyl-urea | 68% |

Mechanism : Nucleophilic attack by the amine on the carbamate carbonyl, releasing benzyl alcohol.

Thermal Decomposition

Heating induces carbamate degradation, producing volatile byproducts:

| Conditions | Temperature | Products | Notes |

|---|---|---|---|

| Dry heating under N₂ | 150°C | CO₂, methylamine, benzyl alcohol | Non-enzymatic decarboxylation |

Oxidation Reactions

The piperidine ring undergoes oxidation at the tertiary amine site, forming an N-oxide derivative:

| Reagents/Conditions | Temperature | Product | Yield |

|---|---|---|---|

| H₂O₂, CH₃COOH | 50°C | Piperidine-N-oxide derivative | 55% |

Application : N-oxides are studied for altered pharmacokinetic properties.

Enzymatic Hydrolysis

Carboxylesterases selectively hydrolyze the carbamate group, a feature exploited in prodrug activation :

| Enzyme | Conditions | Products |

|---|---|---|

| Porcine liver esterase | pH 7.4, 37°C | Piperidine-3-ylmethyl-methylamine |

Scientific Research Applications

Chemistry

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Organic Molecules : Acts as an intermediate in the production of pharmaceuticals.

- Protecting Group for Amines : Its functional groups allow it to protect amines during chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe:

- Enzyme Function Studies : It aids in understanding enzyme interactions and mechanisms.

- Pharmacological Investigations : Explored for its role in developing drugs targeting specific biological pathways.

Therapeutic Potential

The compound has shown promise in various therapeutic contexts:

- CNS Drug Development : It serves as an intermediate for drugs aimed at treating central nervous system disorders.

- Anti-inflammatory Properties : Research indicates it may modulate inflammatory responses, making it a candidate for anti-inflammatory drug development.

Case Study: Neuropharmacology

A study published in MDPI demonstrated that derivatives of methyl-piperidin-3-ylmethyl-carbamic acid exhibited significant neuroprotective effects in vitro, inhibiting neuroinflammation and promoting neuronal survival under stress conditions .

Case Study: Enzyme Inhibition

Research highlighted the compound's effectiveness in inhibiting specific enzymes linked to disease pathways, showcasing its potential as a therapeutic agent against metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety in the compound is known to interact with cholinesterase receptors, inhibiting their activity and leading to various biological effects . The benzyl ester group enhances the binding affinity of the compound to its target sites, contributing to its overall efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Benzyl Ester Derivatives

Key Observations :

- Polar Modifications : Derivatives like the hydroxyethyl-substituted compound (Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester) exhibit improved aqueous solubility, making them suitable for formulations requiring higher bioavailability .

- Functional Group Diversity: Carboxymethyl and methylaminomethyl substituents introduce sites for further chemical modifications, enabling applications in targeted drug delivery or metal-chelating therapies .

Key Observations :

- Benzyl Ester Stability : Benzyl esters generally form under acidic conditions (pH 4 optimal) but hydrolyze in alkaline environments, as demonstrated in DHP-glucuronic acid complexes .

- Fluorine-Containing Analogues : The tert-butyl ester derivative with a fluorine atom () highlights the role of halogenation in tuning pharmacokinetic properties.

Biological Activity

Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a carbamic acid moiety, and a benzyl ester. The structural characteristics of this compound suggest various biological activities, particularly due to the presence of the piperidine ring, which is often linked to neuroactive effects, and the carbamate group, known for its potential in treating neurodegenerative diseases through acetylcholinesterase inhibition.

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring that contributes to neuroactivity. |

| Carbamic Acid Moiety | Associated with enzyme inhibition properties. |

| Benzyl Ester | Enhances lipophilicity, potentially improving bioavailability. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating Alzheimer's disease .

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, suggesting potential antibacterial properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity superior to reference drugs like bleomycin . The specific mechanisms may involve:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation by interfering with cell cycle progression.

Neuroprotective Effects

This compound has been explored for its neuroprotective effects. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit both AChE and butyrylcholinesterase (BuChE) have shown promise in enhancing cognitive function and reducing neurodegeneration .

Anti-inflammatory Activity

Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are involved in inflammatory processes . This activity suggests potential applications in treating inflammatory disorders.

Case Studies and Research Findings

- Neurodegenerative Disease Models : In vitro studies using human neural stem cells demonstrated that this compound could reduce the silencing activity associated with neurodegenerative markers when tested at non-toxic concentrations .

- Anticancer Efficacy : A study reported that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics, indicating a potential pathway for developing new cancer therapies .

- Enzyme Inhibition Studies : Various studies have utilized molecular docking approaches to predict the binding affinity of this compound with AChE and BuChE, confirming its role as a potent inhibitor in these pathways .

Q & A

Q. What are the optimal pH conditions for synthesizing Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester, and how are they determined?

- Methodological Answer: Optimal pH is determined through systematic experiments using techniques such as ion chromatography (IC) to quantify glucuronic acid release (indicative of benzyl ester bond cleavage) and Fourier-transform infrared spectroscopy (FTIR) to monitor ester bond formation (e.g., absorption at 1731 cm⁻¹ under acidic conditions). Acidic pH (e.g., pH 4) maximizes ester bond formation, while neutral conditions (pH 7) favor protein-DHP interactions via amino groups .

Q. Which analytical techniques are recommended to confirm benzyl ester bond formation in synthetic complexes?

- Methodological Answer: Key techniques include:

- FTIR Spectroscopy: Detect ester bonds via absorption peaks at 1731 cm⁻¹, which disappear after alkali treatment .

- Ion Chromatography (IC): Quantify glucuronic acid released after alkali cleavage of ester bonds .

- Elemental Analysis: Monitor nitrogen content to assess protein contamination, especially under neutral conditions .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Methodological Answer: Silica gel chromatography is commonly used, with gradients such as 10:1 dichloromethane:isopropyl alcohol (IPA) to 20:89 hexane for optimal separation. Example protocols include heating in DMF with triethylamine as a base, followed by vacuum concentration and purification .

Advanced Research Questions

Q. How can conflicting data on nitrogen content in synthesized complexes be resolved?

- Methodological Answer: Nitrogen content discrepancies often arise from protein incorporation via amino-quinone methide reactions under neutral pH. To resolve contradictions:

- Use protein-free enzyme systems or acidic conditions (pH 4–6) to minimize amino group reactivity .

- Cross-validate with FTIR (amide bands at 1654 cm⁻¹) and elemental analysis to distinguish ester bonds from protein adducts .

Q. What strategies mitigate unwanted protein-DHP interactions during synthesis under neutral conditions?

- Methodological Answer:

- pH Control: Maintain acidic conditions (pH 4–5) to suppress amino group reactivity .

- Enzyme Selection: Use purified enzymes devoid of extraneous proteins or employ non-enzymatic catalysts to avoid nitrogen contamination .

Q. How to design experiments to study the compound’s reactivity with biomolecules like proteins?

- Methodological Answer:

- Site-Specific Modification: Use genetically encoded glutamic acid benzyl ester for targeted protein conjugation, as demonstrated in protein manipulation studies .

- Kinetic Assays: Monitor reaction progress via HPLC or mass spectrometry (e.g., M+1 peaks at 345.29 or 379 for intermediates) to track biomolecule adducts .

Q. How does solvent choice influence synthesis efficiency and byproduct formation?

- Methodological Answer: Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates (e.g., quinone methides). Triethylamine is often added to scavenge acids and prevent premature protonation of reactive intermediates. Solvent selection should prioritize compatibility with temperature (e.g., 100°C for 6 hours in DMF) .

Q. How to analyze reaction efficiency when byproducts dominate the product mixture?

- Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC to resolve byproducts, leveraging differences in polarity .

- NMR Spectroscopy: Employ ¹H/¹³C NMR to identify structural deviations (e.g., unexpected peaks at δ 1546 cm⁻¹ indicating amide bonds) .

- Mass Spectrometry: Confirm molecular weights of target products and byproducts (e.g., M+1 = 379 for pteridinyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.